

# Physicochemical properties of 2-(4-Chlorophenyl)piperazine

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)piperazine

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## An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)piperazine

**Abstract:** This technical guide provides a comprehensive overview of the core physicochemical properties of **2-(4-Chlorophenyl)piperazine**, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical significance and practical determination of critical parameters such as molecular structure, partition coefficient (LogP), melting point, solubility, and acid dissociation constant (pKa). Each section combines established data with detailed, field-proven experimental protocols, emphasizing the causal reasoning behind methodological choices to ensure scientific integrity and reproducibility.

## Introduction and Chemical Identity

**2-(4-Chlorophenyl)piperazine** is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities. Understanding the physicochemical properties of this specific intermediate is paramount for its effective use in synthetic chemistry, process development, and as a precursor for active pharmaceutical ingredients (APIs). These properties govern its reactivity, solubility, purification, and formulation characteristics, directly impacting the efficiency of synthesis and the bioavailability of any resulting drug candidates.

Table 1: Chemical Identifiers for **2-(4-Chlorophenyl)piperazine**

Identifier	Value	Source
IUPAC Name	2-(4-chlorophenyl)piperazine	PubChem[1]
CAS Number	91517-25-8	SCBT, ChemicalBook, PubChem[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub>	SCBT, ChemicalBook, PubChem[1][2][3]
Molecular Weight	196.68 g/mol	SCBT, ChemicalBook, PubChem[1][2][3]
Canonical SMILES	<chem>C1CNC(CN1)C2=CC=C(C=C2)Cl</chem>	PubChem[1]

## Summary of Key Physicochemical Properties

The following table provides a high-level summary of the essential physicochemical data for **2-(4-Chlorophenyl)piperazine**. It is critical to note that while some properties can be accurately predicted computationally, experimental verification remains the gold standard in drug development for ensuring data quality and regulatory compliance.

Table 2: Core Physicochemical Data

Property	Value / Range	Method	Significance in Drug Development
Melting Point (°C)	Not available in literature; requires experimental determination.	Capillary Method	Purity assessment, solid-state stability, formulation processing.
Boiling Point (°C)	Not available in literature; requires experimental determination.	Vacuum Distillation	Purification strategy, thermal stability assessment.
logP (Octanol/Water)	1.3	Computed (XLogP3)	Predicts lipophilicity, membrane permeability, and metabolic fate. <a href="#">[1]</a>
pKa	Not available in literature; requires experimental determination.	Potentiometric Titration	Determines ionization state at physiological pH, affecting solubility and receptor binding.
Solubility	Not available in literature; requires experimental determination.	Shake-Flask Method	Impacts absorption, bioavailability, and formulation design.

## Partition Coefficient (LogP): A Measure of Lipophilicity

The octanol-water partition coefficient (LogP) is a critical determinant of a molecule's pharmacokinetic profile. It quantifies the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase, providing a robust estimate of its lipophilicity.[\[4\]](#) A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[\[4\]](#)[\[5\]](#)

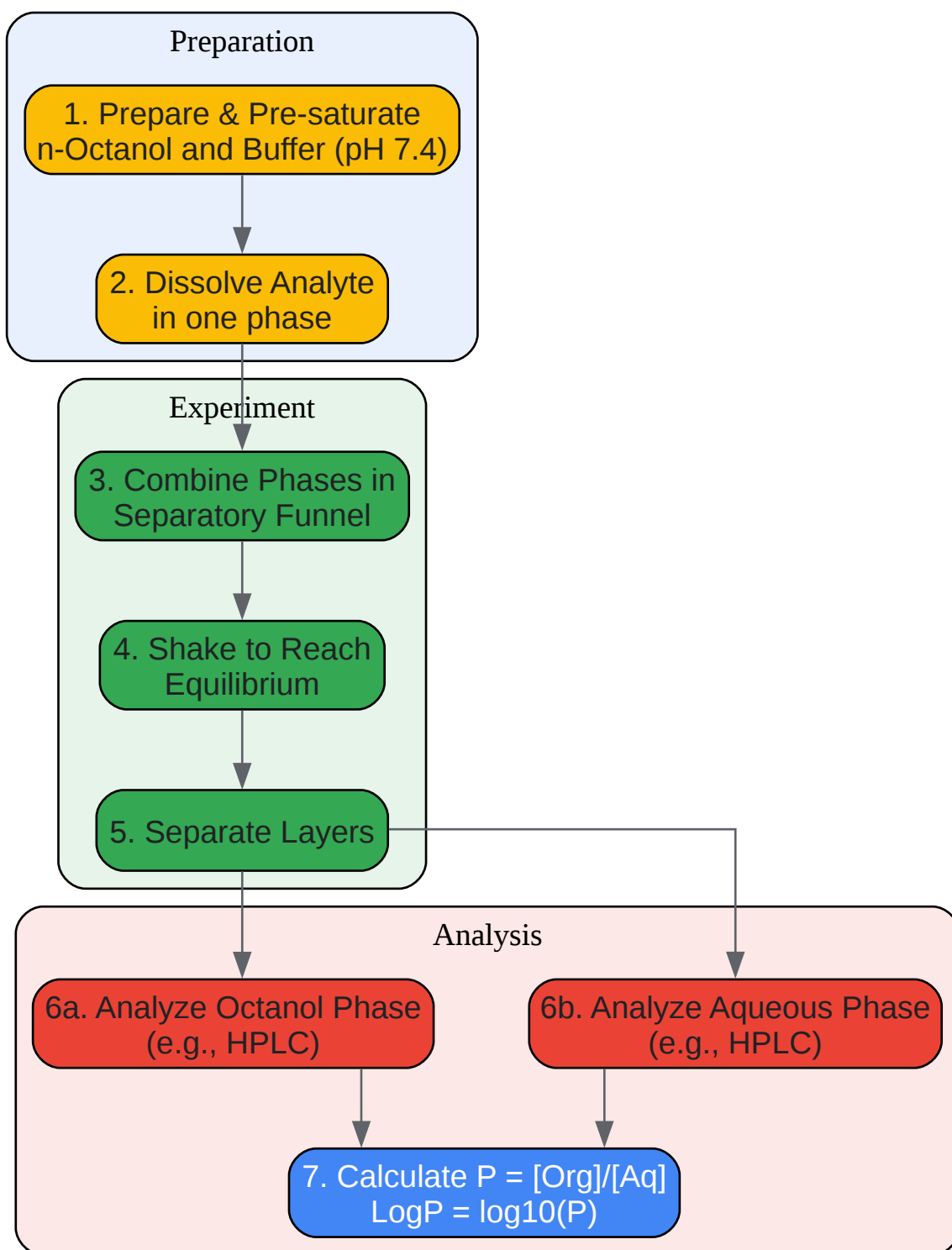
The computed XLogP3 value for **2-(4-Chlorophenyl)piperazine** is 1.3[1]. This value suggests the compound is moderately lipophilic, indicating it is likely to have reasonable absorption and membrane permeability. However, experimental validation is crucial.

## Experimental Protocol: Shake-Flask Method for LogP Determination

This method is the traditional and most reliable technique for LogP measurement[6]. It involves directly measuring the concentration of the analyte in equilibrated octanol and water phases.

### Methodology:

- **Phase Preparation:** Prepare a phosphate buffer solution (pH 7.4) to mimic physiological conditions and saturate it with n-octanol. Concurrently, saturate n-octanol with the buffer solution. This pre-saturation minimizes volume changes during the experiment.[7]
- **Sample Preparation:** Accurately weigh a sample of **2-(4-Chlorophenyl)piperazine** and dissolve it in the pre-saturated n-octanol or buffer. The initial concentration should be chosen to ensure it is detectable in both phases.
- **Partitioning:** Combine equal volumes of the analyte-containing phase and the corresponding empty phase in a separation funnel or vial.
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 1-24 hours) to allow equilibrium to be reached. The system must be allowed to rest until a clear separation of the two phases is observed.[7]
- **Phase Separation & Analysis:** Carefully separate the aqueous and octanol layers. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]



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Caption: Workflow for LogP determination via the shake-flask method.

## Melting Point: An Indicator of Purity and Stability

The melting point of a solid crystalline compound is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range (typically  $<1^{\circ}\text{C}$ ). The presence of impurities depresses and broadens the melting range, making it a fundamental criterion for purity assessment as well as compound identification.<sup>[8][9]</sup>

While a literature value for the melting point of **2-(4-Chlorophenyl)piperazine** is not readily available, its determination is a straightforward and essential characterization step.

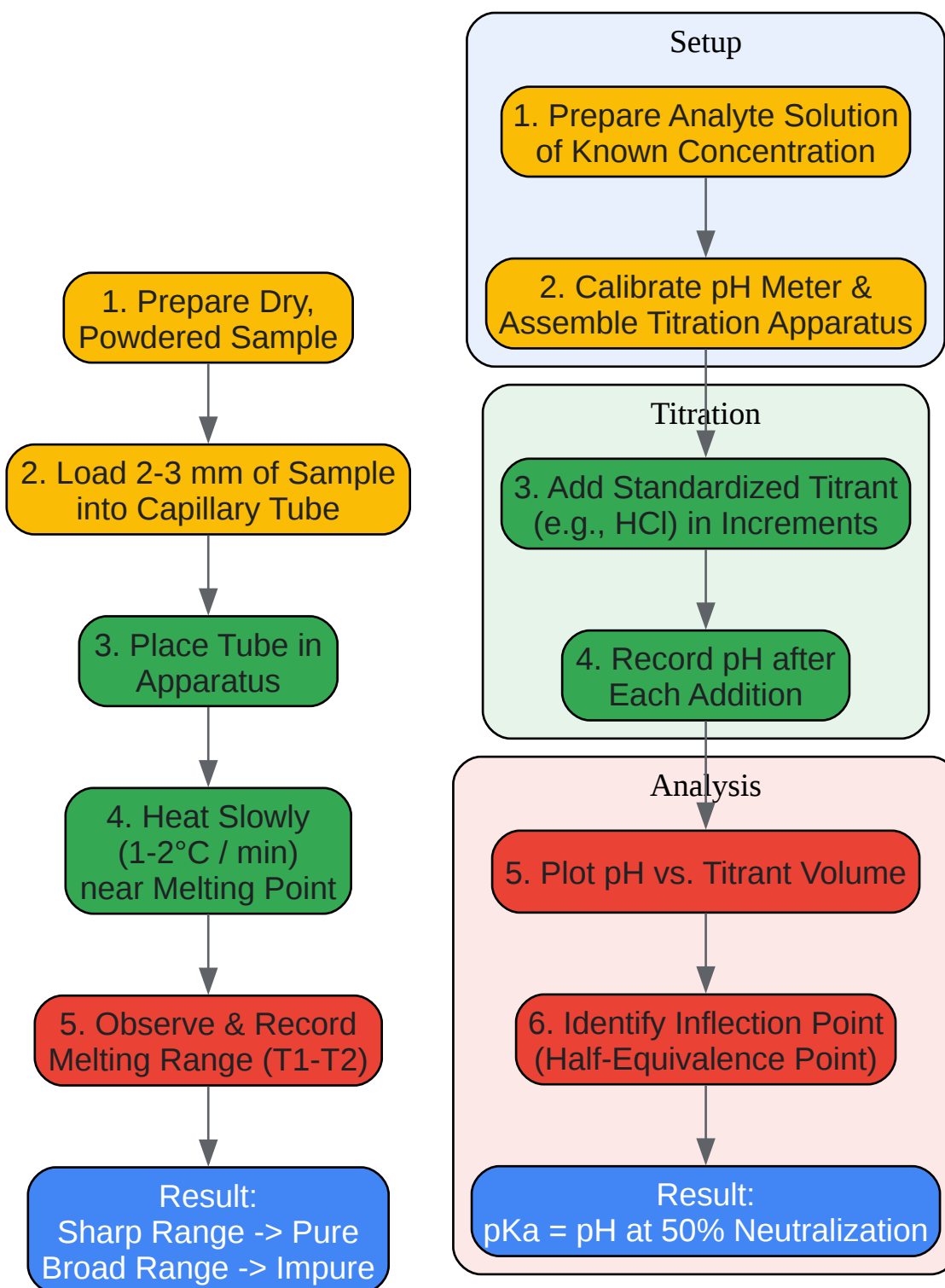
## Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common technique for determining melting points in a research setting due to its simplicity and small sample requirement.<sup>[10]</sup>

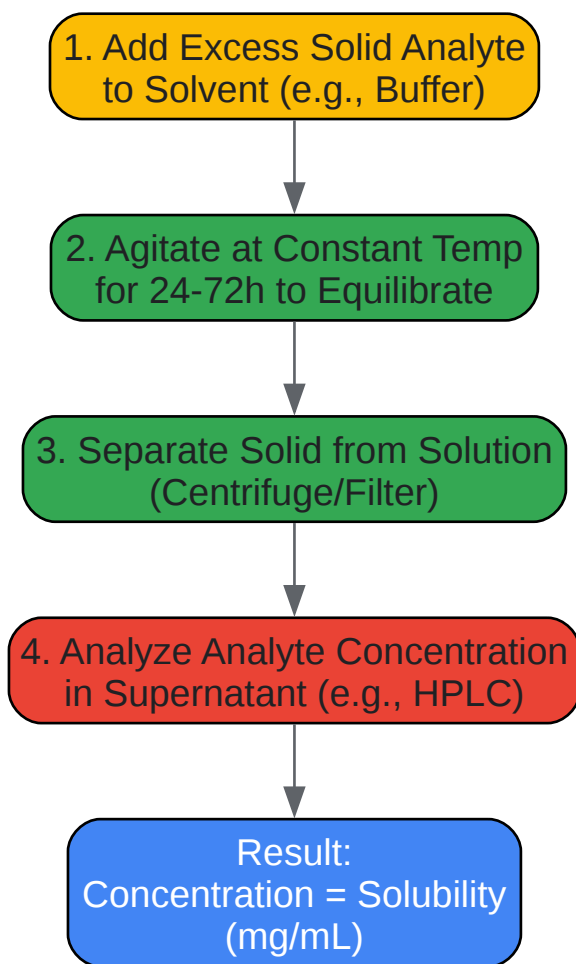
Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
- **Capillary Loading:** Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid into the closed end. The packed sample height should be 2-3 mm.<sup>[11]</sup>
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
- **Rapid Heating (Optional):** If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a preliminary value. Allow the apparatus to cool before proceeding.<sup>[8][11]</sup>
- **Careful Determination:** Heat the block at a medium rate until the temperature is about  $20^{\circ}\text{C}$  below the expected melting point. Then, reduce the heating rate to  $1\text{-}2^{\circ}\text{C}$  per minute.<sup>[11]</sup> A slow heating rate is critical to ensure the thermometer reading accurately reflects the sample temperature at equilibrium.<sup>[11]</sup>

- Observation & Recording: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.
- Validation: For robust data, the determination should be repeated at least twice with fresh samples until consistent values are obtained.







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- To cite this document: BenchChem. [Physicochemical properties of 2-(4-Chlorophenyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2986007#physicochemical-properties-of-2-4-chlorophenyl-piperazine>]

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